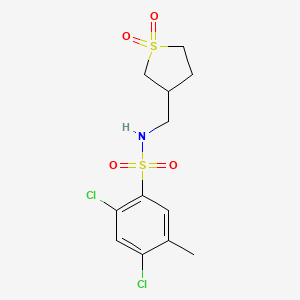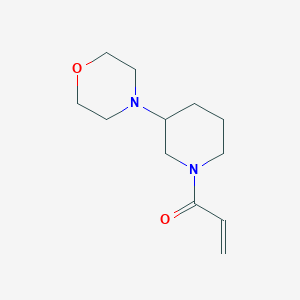
1-(3-Morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one is a chemical compound that has been widely researched for its various applications in the field of medicinal chemistry. It is also known by its chemical name, MPP. This compound has been studied for its potential use as a therapeutic agent for various diseases and disorders.
Wirkmechanismus
The mechanism of action of 1-(3-Morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one is not fully understood. However, it is believed to act on various molecular targets in the body, including ion channels, enzymes, and receptors. It has been shown to modulate the activity of various neurotransmitters and signaling pathways in the body.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation, alleviate pain, and modulate the activity of various neurotransmitters and signaling pathways. It has also been shown to have antioxidant and neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3-Morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one in lab experiments is its potential therapeutic applications. It has been shown to have a wide range of pharmacological activities, making it a promising candidate for various diseases and disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which need to be carefully monitored and evaluated.
Zukünftige Richtungen
There are several future directions for research on 1-(3-Morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one. One area of research is the development of new synthetic methods for this compound. Another area of research is the evaluation of its potential therapeutic applications in various diseases and disorders. Further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Additionally, studies are needed to evaluate the safety and efficacy of this compound in clinical trials.
Synthesemethoden
The synthesis of 1-(3-Morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one involves the reaction of piperidine with morpholine and acrolein. The reaction is carried out in the presence of a catalyst and under controlled conditions. The resulting product is then purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
1-(3-Morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one has been extensively studied for its potential use in the treatment of various diseases and disorders. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(3-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-2-12(15)14-5-3-4-11(10-14)13-6-8-16-9-7-13/h2,11H,1,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHVSPBZMOONGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide](/img/structure/B2700634.png)
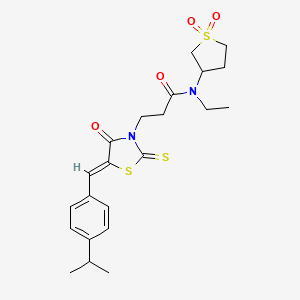

![2-{4-[(4-Bromophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile](/img/structure/B2700637.png)

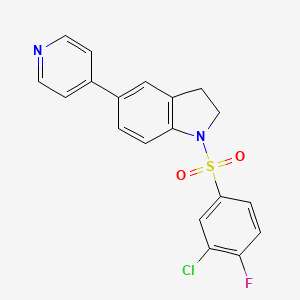

![ethyl 2-[2-[[4-methyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2700642.png)

![3-Methyl-7-(2-oxopropyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium chloride](/img/structure/B2700645.png)
![2-methoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2700648.png)
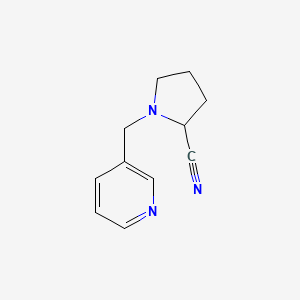
![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B2700652.png)
